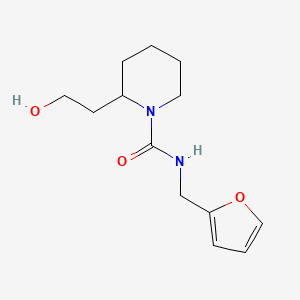![molecular formula C20H30N2O2 B6639819 (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuropharmacology.
Mécanisme D'action
The mechanism of action of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is not fully understood. However, it has been suggested that (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone may act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase. It has also been proposed that (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone may act as a modulator of the dopamine system by binding to dopamine receptors.
Biochemical and Physiological Effects:
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been shown to have significant biochemical and physiological effects. It has been found to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its neuroprotective effects. (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has also been shown to have antioxidant properties, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is its potential as a neuroprotective agent and a modulator of the dopamine system. (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has also been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone. One direction is to further investigate its potential as a neuroprotective agent and a modulator of the dopamine system. Another direction is to explore its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone and to improve its solubility in water for in vivo administration.
Méthodes De Synthèse
The synthesis of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is a multi-step process that involves the reaction of piperidine, ethyl bromide, and 4-(hydroxymethyl)phenylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The product is then purified using column chromatography to obtain pure (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone.
Applications De Recherche Scientifique
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone has also been shown to have potential as a neuroprotective agent and a modulator of the dopamine system.
Propriétés
IUPAC Name |
(1-ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-21-13-7-6-10-18(21)20(24)22-14-11-17(12-15-22)19(23)16-8-4-3-5-9-16/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYAHJWJHDMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)N2CCC(CC2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)



